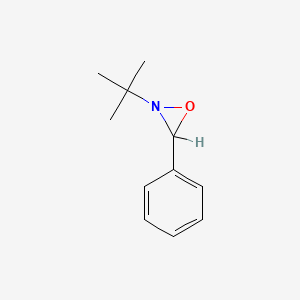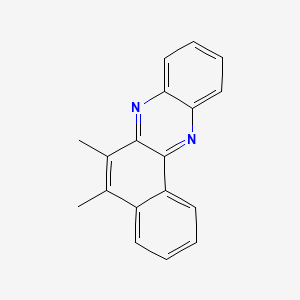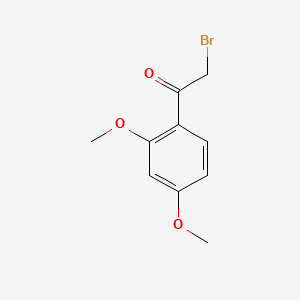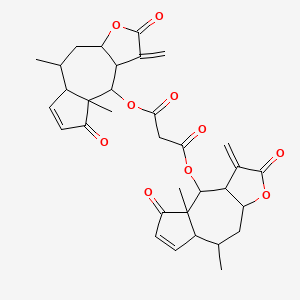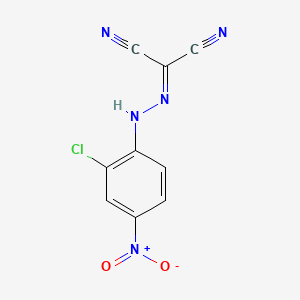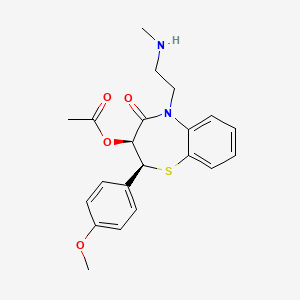
11alpha-Hydroxytestosterone diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11alpha,17beta-Dihydroxyandrost-4-en-3-one diacetate is a steroid ester.
Applications De Recherche Scientifique
1. Endocrinological Studies in Fish
Lokman et al. (2002) explored the role of 11-oxygenated androgens, including compounds like 11alpha-Hydroxytestosterone, in various fish species. They found these androgens to be present in substantial amounts in some female fish, such as eels and sturgeons. This study highlights the importance of these androgens in the reproductive biology of teleosts, suggesting a minor yet significant role in female fish (Lokman et al., 2002).
2. Human Adrenal Androgen Production
Turcu et al. (2018) discussed the production and role of 11-oxygenated androgens, like 11alpha-Hydroxytestosterone, in humans. These androgens, primarily produced by the adrenal glands, play a significant role in biological processes, especially in women and children. The research emphasizes their potential as biomarkers for adrenal developmental changes and diseases, indicating their relevance beyond reproductive functions (Turcu, Nanba, & Auchus, 2018).
3. Role in Adrenal Gland Function and Disorders
A study by Ikegawa and Hasegawa (2023) revealed the involvement of the adrenal gland in the production of 11-ketotestosterone, derived from 11alpha-Hydroxytestosterone, in prepubertal children. This underscores the significance of these androgens in adrenal function and potentially in pediatric endocrine disorders (Ikegawa & Hasegawa, 2023).
4. Androgenic Activity in Human Physiology
Pretorius et al. (2016) conducted a study on 11-ketotestosterone and 11-ketodihydrotestosterone, related to 11alpha-Hydroxytestosterone, highlighting their potent androgenic activity. These androgens were shown to influence cellular proliferation and gene expression in prostate cancer cell lines, suggesting their potential impact in oncology and androgen-related diseases (Pretorius et al., 2016).
5. Steroid Metabolism and Prostate Cancer
Swart et al. (2013) investigated the metabolism of 11beta-Hydroxyandrostenedione, closely related to 11alpha-Hydroxytestosterone, in prostate cancer cells. This research provides insights into the metabolic pathways of androgens in cancer cells, which could have implications for therapeutic strategies in prostate cancer (Swart et al., 2013).
6. Evolution of Androgen Metabolic Pathway
Yazawa et al. (2008) explored the conservation and evolution of the androgen metabolic pathway, including enzymes responsible for the production of 11-ketotestosterone from 11alpha-Hydroxytestosterone. This study sheds light on the evolutionary aspects of androgen metabolism and its significance across different species (Yazawa et al., 2008).
Propriétés
Numéro CAS |
6296-02-2 |
|---|---|
Formule moléculaire |
C23H32O5 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[(8S,9S,10R,11R,13S,14S,17S)-11-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-19-12-23(4)18(7-8-20(23)28-14(2)25)17-6-5-15-11-16(26)9-10-22(15,3)21(17)19/h11,17-21H,5-10,12H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-/m0/s1 |
Clé InChI |
GBEMDSZXTFIZDP-CXJHFUFTSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C |
SMILES |
CC(=O)OC1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |
Autres numéros CAS |
6296-02-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



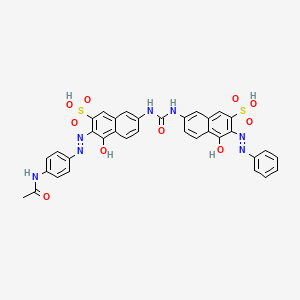
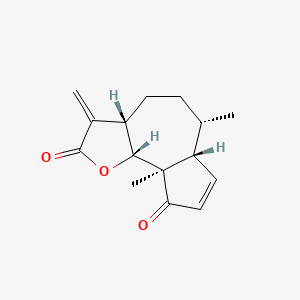

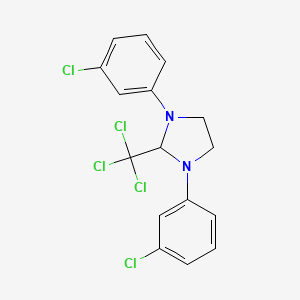
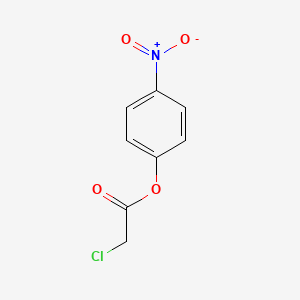
![N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B1200778.png)
